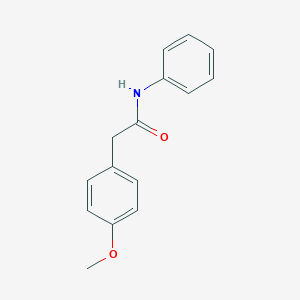

2-(4-methoxyphenyl)-N-phenylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-N-phenylacetamide |

InChI |

InChI=1S/C15H15NO2/c1-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |

InChI Key |

AGDUICNLSDZXNC-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Methoxyphenyl N Phenylacetamide

Established Synthetic Pathways for 2-(4-Methoxyphenyl)-N-phenylacetamide

The synthesis of this compound, like many amides, can be achieved through both traditional and advanced chemical methods.

Conventional Reaction Sequences

The most conventional route to this compound involves the formation of an amide bond between 4-methoxyphenylacetic acid and aniline (B41778). This typically requires the activation of the carboxylic acid. A common method is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Alternatively, various coupling agents can be used to facilitate the direct amidation of the carboxylic acid with the amine. These reagents activate the carboxylic acid in situ, promoting the nucleophilic attack of the amine. Widely used coupling systems include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. researchgate.net

The precursor, 4-methoxyphenylacetic acid, can be synthesized by the hydrolysis of 4-methoxyphenylacetonitrile (B141487). chemicalbook.com In one procedure, refluxing 4-methoxyphenylacetonitrile with sodium hydroxide (B78521) in an ethanol-water solution yields 4-methoxyphenylacetic acid upon acidification. chemicalbook.com

A related compound, phenylacetamide, can be synthesized through various historical methods, highlighting the versatility of amide synthesis. orgsyn.org

Table 1: Selected Conventional Syntheses for Phenylacetamides

| Product | Reactants | Reagents/Conditions | Reference |

|---|---|---|---|

| Phenylacetamide | Benzyl (B1604629) cyanide, Water | 35% Hydrochloric acid, 40°C | orgsyn.org |

| Phenylacetamide | Phenylacetic acid, Ammonium (B1175870) acetate | Heat | orgsyn.org |

| Phenylacetamide | Benzyl cyanide, Water | Sulfuric acid | orgsyn.org |

Advanced Synthetic Approaches

Modern organic synthesis seeks to improve upon conventional methods by enhancing efficiency, selectivity, and environmental friendliness.

Multi-component Reactions (MCRs) : These reactions involve combining three or more starting materials in a single step to form a complex product, offering high atom economy and procedural simplicity. While a direct MCR for this compound is not prominently documented, related structures are utilized in such pathways. For instance, 2-(4-formylphenoxy)-N-phenylacetamide, an analogue, serves as a key building block in three-component reactions with malononitrile (B47326) and an active methylene (B1212753) compound to produce complex heterocyclic systems like fused 4H-pyrans. arkat-usa.org

Ultrasound- and Microwave-Assisted Synthesis : The use of non-conventional energy sources can significantly accelerate reaction rates and improve yields in amide synthesis. Microwave irradiation, for example, has been employed to drive the direct amidation of carboxylic acids and amines using silica (B1680970) gel as a solid support. researchgate.net In another instance, microwave irradiation of an amine and cyclohexane-1,3-dione for a short period (6-20 minutes) efficiently produced enaminones in high yields (75-89%). rsc.org These techniques reduce reaction times from hours to minutes compared to conventional heating. rsc.orgresearchgate.net

Dynamic Kinetic Resolution (DKR) : DKR is a powerful technique for the asymmetric synthesis of chiral compounds, enabling the conversion of a racemic mixture entirely into a single, desired enantiomer. wikipedia.orgrsc.org This process combines a rapid racemization of the starting material with a highly enantioselective reaction. princeton.edu While the parent this compound is achiral, DKR is highly relevant for the synthesis of its chiral derivatives. For example, the DKR of racemic alcohols has been achieved using a combination of a ruthenium catalyst for in-situ racemization and a lipase (B570770) enzyme for enantioselective acetylation, yielding enantiopure products in excellent yields and enantiomeric excess. wikipedia.orgprinceton.edu This approach could be applied to precursors of chiral acetamide (B32628) derivatives.

Synthesis of N-Phenylacetamide and Related Precursors

The availability of starting materials is crucial for any synthetic endeavor. The key precursors for the target compound are themselves subjects of specific synthetic procedures.

N-Phenylacetamide : A standard laboratory preparation involves the partial hydrolysis of benzyl cyanide. orgsyn.org A detailed procedure describes the vigorous stirring of benzyl cyanide in 35% hydrochloric acid at approximately 40°C. orgsyn.org The resulting phenylacetamide can be isolated in high yield and purity. orgsyn.org

4-Methoxyphenylacetic acid : This key precursor can be prepared from p-anisaldehyde or via the hydrolysis of 4-methoxyphenylacetonitrile. The latter method involves heating the nitrile with a strong base like sodium hydroxide in aqueous ethanol, followed by acidification to precipitate the carboxylic acid. chemicalbook.com It is a white solid with a melting point of 84-86 °C. chemicalbook.com

N-(4-methoxyphenyl)acetamide : This compound can be synthesized by reacting 4-methoxyaniline with acetic anhydride (B1165640) in a solvent like dichloromethane (B109758) at room temperature. rsc.org Alternatively, it can be prepared via the methylation of p-acetamidophenol using reagents such as trimethyl phosphate (B84403) or dimethyl sulfite (B76179) in the presence of potassium carbonate.

Table 2: Synthesis of Key Precursors

| Compound Name | Starting Material(s) | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Phenylacetamide | Benzyl cyanide | 35% HCl, 40°C | 82-86% | orgsyn.org |

| 4-Methoxyphenylacetic acid | 4-Methoxyphenylacetonitrile | NaOH, Ethanol, Water, Reflux | 87.1% | chemicalbook.com |

| N-(4-methoxyphenyl)acetamide | p-Acetamidophenol, Trimethyl phosphate | K₂CO₃, 90°C | 60% |

Functional Group Interconversions and Modifications within the this compound Scaffold

Functional group interconversion (FGI) allows for the chemical modification of a core structure to create a library of related compounds. ub.eduimperial.ac.uk The this compound scaffold can be modified at several positions.

Modification of the Phenyl Ring : Derivatives can be created by introducing substituents onto the N-phenyl ring. A multi-step synthesis starting from p-phenylenediamine (B122844) can lead to N-phenylacetamide derivatives containing thiazole (B1198619) moieties. nih.gov This involves protection of one amino group, acylation, deprotection, conversion to a thiourea, and finally condensation to form the thiazole ring. nih.gov

Modification of the Phenoxy Moiety : By using a precursor like 2-(4-formylphenoxy)-N-phenylacetamide, the formyl group can be used as a handle for further transformations. ptfarm.pl For example, it can undergo a Knoevenagel condensation with 2-oxindole derivatives to yield complex products with potential biological activity. ptfarm.pl This formyl precursor itself is synthesized from 2-chloro-N-phenylacetamide and p-hydroxybenzaldehyde. arkat-usa.org

Modification at the Amide Nitrogen : The amide nitrogen itself can be derivatized. For instance, N-(4-methoxyphenyl)acetamide can react with carbon disulfide in the presence of sodium hydroxide to form a sodium dithiocarbamate (B8719985), which can then be acylated to produce various thioanhydrides. researchgate.net

Table 3: Examples of Functional Group Interconversions

| Starting Scaffold | Reagents | Transformation | Product Class | Reference |

|---|---|---|---|---|

| 4-Amino-N-phenylacetamide | CS₂, Et₃N, Boc₂O, DMAP | Conversion of amine to isothiocyanate | Isothiocyanates | nih.gov |

| N-(4-methoxyphenyl)acetamide | 1. CS₂, NaOH2. Acyl Chloride | Formation of dithiocarbamate and acylation | Thioanhydrides | researchgate.net |

| 2-(4-Formylphenoxy)-N-phenylacetamide | 5-Substituted-1H-indolin-2-one, Piperidine | Knoevenagel condensation | 2-Oxindole derivatives | ptfarm.pl |

Catalytic Systems and Reaction Condition Optimization in Synthesis

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing waste and reaction time. The formation of the amide bond in this compound is a prime target for such optimization.

Catalytic Systems : A wide range of catalysts can be employed for amide synthesis.

Coupling Reagents : Systems like EDC/HOAt/DIPEA have been optimized for amide bond formation, proving effective for a wide variety of carboxylic acids and amines. acs.org

Organocatalysts : 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst that enhances the efficiency and selectivity of amide bond formation by activating carboxylic acid derivatives. bdmaee.net

Heterogeneous Catalysts : Solid-supported catalysts offer advantages in terms of separation and reusability. Thermally treated silica gel has been shown to be an effective, reusable catalyst for direct amidation, even in continuous flow systems. researchgate.net Graphene oxide supporting copper and cobalt species has also demonstrated high efficiency. researchgate.net

Biocatalysts : Enzymes offer a green and highly selective alternative. Candida antarctica lipase B (CALB) has been used to catalyze direct amidation in environmentally friendly solvents like cyclopentyl methyl ether, achieving excellent yields with simple workup procedures. nih.gov

Reaction Condition Optimization : The efficiency of amide synthesis is highly dependent on parameters such as solvent, temperature, and catalyst loading.

Temperature : Increasing the temperature can significantly improve reaction rates, though excessive heat can lead to catalyst degradation, especially with biocatalysts. researchgate.netnih.gov For an enzymatic amidation, the optimal temperature was found to be 60 °C, with higher temperatures leading to decreased conversion. nih.gov

Solvent : The choice of solvent can influence reagent solubility and reaction pathways. Solvents ranging from polar aprotics like DMF to greener options like cyclopentyl methyl ether have been successfully used. researchgate.netnih.gov

Catalyst Loading and Reagents : Optimization studies often involve screening different coupling reagents and varying catalyst loading to find the most effective and economical conditions. researchgate.netacs.org For instance, research has shown that combining organocatalysis with substoichiometric amounts of an activating agent like trichlorotriazine (B8581814) (TCT) can lead to efficient amidation under mild conditions. researchgate.net

Table 4: Optimization Parameters in Amide Synthesis

| Parameter | Variation Studied | Observation | Reference |

|---|---|---|---|

| Coupling Reagent | EDC/sulfo-NHS vs. DMT-MM vs. EDC/HOAt | EDC/HOAt/DIPEA combination gave superior conversion for a large library of acids. | acs.org |

| Temperature | 25 °C vs. 50 °C vs. >60 °C (Enzymatic) | Optimal conversion was achieved at 60 °C; higher temperatures caused enzyme denaturation. | nih.gov |

| Catalyst System | Different metal oxides (γ-Al₂O₃, CeO₂, etc.) | Catalytic activity depends on both chemical and structural properties of the oxide support. | researchgate.net |

Advanced Spectroscopic and Crystallographic Elucidation of 2 4 Methoxyphenyl N Phenylacetamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic resonance (NMR) spectroscopy is a fundamental technique for the elucidation of the molecular structure of 2-(4-methoxyphenyl)-N-phenylacetamide and its analogues. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides characteristic signals that confirm its structure. The protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the aromatic region, a consequence of the para-substitution pattern. The methoxy (B1213986) group (-OCH₃) gives rise to a sharp singlet, usually found at approximately 3.8 ppm. The methylene (B1212753) (-CH₂) protons adjacent to the carbonyl group and the aromatic ring appear as a singlet. The N-H proton of the amide group is also observed as a singlet, and its chemical shift can vary depending on the solvent and concentration. The protons of the N-phenyl group typically show a more complex pattern of multiplets in the aromatic region.

For comparison, the ¹H NMR spectrum of the related compound, 2-phenylacetamide, shows a singlet for the benzylic protons and a multiplet for the phenyl protons. chemicalbook.com In N-(4-methoxyphenyl)-N-methylacetamide, the N-methyl group introduces a new singlet in the spectrum. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound and Analogues

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| This compound | -OCH₃ | ~3.8 | s |

| -CH₂- | ~3.6 | s | |

| Aromatic-H (methoxyphenyl) | ~6.8-7.2 | d, d | |

| Aromatic-H (phenyl) | ~7.0-7.5 | m | |

| N-H | Variable | s | |

| N-(4-methoxyphenyl)-N-methylacetamide rsc.org | -OCH₃ | 3.83 | s |

| N-CH₃ | 3.23 | s | |

| CO-CH₃ | 1.86 | s | |

| Aromatic-H | 6.92, 7.10 | d, d | |

| 2-Phenylacetamide chemicalbook.com | -CH₂- | 3.57 | s |

| Aromatic-H | 7.07-7.52 | m | |

| N-H | 5.5, 5.9 | s |

s = singlet, d = doublet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. The carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing in the range of 165-175 ppm. The carbon of the methoxy group is found at approximately 55 ppm. The methylene carbon (-CH₂) signal is observed further downfield. The aromatic region shows multiple signals corresponding to the carbons of both the 4-methoxyphenyl and N-phenyl rings. The chemical shifts of these aromatic carbons are influenced by the substituents on the rings.

For instance, in N-(4-methoxyphenyl)-N-methylacetamide, the carbonyl carbon appears at 171.01 ppm, the methoxy carbon at 55.55 ppm, and the N-methyl carbon at 37.36 ppm. rsc.org The aromatic carbons show distinct signals based on their position relative to the substituents. rsc.org The ¹³C NMR chemical shifts for various carbon environments are well-established. oregonstate.edulibretexts.orgwisc.edu

Table 2: Representative ¹³C NMR Spectral Data for this compound and Analogues

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| This compound | C=O | ~170 |

| -OCH₃ | ~55 | |

| -CH₂- | ~45 | |

| Aromatic C (quaternary) | ~125-160 | |

| Aromatic C-H | ~114-130 | |

| N-(4-methoxyphenyl)-N-methylacetamide rsc.org | C=O | 171.01 |

| C-O (aromatic) | 158.86 | |

| Aromatic C | 137.52, 128.20, 114.87 | |

| -OCH₃ | 55.55 | |

| N-CH₃ | 37.36 | |

| CO-CH₃ | 22.41 | |

| 2-Phenylacetamide chemicalbook.com | C=O | ~175 |

| Aromatic C (quaternary) | ~135 | |

| Aromatic C-H | ~127-129 | |

| -CH₂- | ~43 |

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by detecting their characteristic vibrational modes. tanta.edu.eg The IR spectrum of this compound will exhibit several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide typically appears as a sharp band around 3300 cm⁻¹.

The C-O stretching of the methoxy group will show a strong band in the fingerprint region, usually around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. Out-of-plane bending vibrations for the para-substituted phenyl ring are also expected in the 800-850 cm⁻¹ range.

In a related compound, N-(4-methoxyphenyl)-N-methylacetamide, the C=O stretch is observed at 1662 cm⁻¹. rsc.org For 2-phenylacetamide, the IR spectrum also shows characteristic amide and aromatic absorptions.

Table 3: Key IR Absorption Bands for this compound and Analogues

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | ~3300 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | ~2850-2960 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H (Amide II) | Bending | ~1550 |

| Aromatic C=C | Stretching | ~1450-1600 |

| C-O (Ether) | Asymmetric Stretching | ~1250 |

| C-O (Ether) | Symmetric Stretching | ~1030 |

| Aromatic C-H | Out-of-plane Bending | ~830 (para-substitution) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound.

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for amides and methoxy-substituted aromatic compounds. A common fragmentation is the alpha-cleavage of the carbonyl group, leading to the formation of a resonance-stabilized acylium ion. Another significant fragmentation pathway involves the cleavage of the bond between the methylene group and the phenyl ring, resulting in the formation of the tropylium (B1234903) ion or related structures. The methoxy group can also influence fragmentation, potentially leading to the loss of a methyl radical or formaldehyde.

For the analogue 2-(4-methoxyphenyl)acetamide, the molecular ion peak is observed at m/z 165, with a major fragment at m/z 121. nih.gov Similarly, N-(4-methoxyphenyl)acetamide shows a molecular ion at m/z 165 and fragments at m/z 123 and 108. nih.gov

Table 4: Expected Mass Spectral Data for this compound

| m/z Value | Interpretation |

| [M]⁺ | Molecular Ion |

| [M - NHC₆H₅]⁺ | Loss of the anilino group |

| [M - CH₂C(O)NHC₆H₅]⁺ | Loss of the N-phenylacetamide side chain |

| [C₇H₇O]⁺ | Methoxyphenylmethyl cation |

| [C₆H₅NH₂]⁺ | Aniline (B41778) cation |

X-ray Diffraction Crystallography for Solid-State Structure Determination

For related structures, such as N'-(2-[2-(4-methoxyphenyl)ethenyl]phenyl)acetamide, crystal structure analysis has revealed details about the planarity of the phenyl rings and the hydrogen bonding networks that form in the crystal lattice. nih.govnih.gov In the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, intermolecular N-H···O hydrogen bonds are observed, forming chains that propagate along a specific crystallographic axis. semanticscholar.org

Molecular Conformation and Geometry

The molecular conformation of this compound in the solid state is determined by a combination of intramolecular and intermolecular forces. The torsion angles between the phenyl rings and the acetamide (B32628) group are of particular interest. The planarity of the amide group is a common feature. The orientation of the 4-methoxyphenyl and N-phenyl rings relative to the central acetamide linker will be influenced by steric hindrance and the potential for intramolecular hydrogen bonding.

In the crystal structure of N'-(2-[2-(4-methoxyphenyl)ethenyl]phenyl)acetamide, the two phenylene rings are nearly coplanar. nih.gov The acetamido group, however, is twisted out of the plane of the aromatic ring to facilitate the formation of intermolecular hydrogen bonds. nih.gov Similar intermolecular hydrogen bonding patterns involving the amide N-H and carbonyl oxygen are expected to play a significant role in the crystal packing of this compound. semanticscholar.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, Hirshfeld Surface Analysis)

Detailed experimental data from single-crystal X-ray diffraction is required to analyze the crystal packing, hydrogen bonds, and pi-pi stacking interactions. Hirshfeld surface analysis is also dependent on this crystallographic information. As no such data has been published for this compound, a scientifically accurate description cannot be provided.

Other Spectroscopic Techniques for Comprehensive Characterization (e.g., ESI-MS)

A search for Electrospray Ionization Mass Spectrometry (ESI-MS) data specific to this compound did not yield any experimental results. This information is necessary to describe the compound's characteristic fragmentation patterns and confirm its molecular weight under soft ionization conditions.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl N Phenylacetamide Molecular Properties

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine optimized geometry, electronic properties, and various molecular descriptors. elsevierpure.comresearchgate.net

Molecular geometry optimization is a critical step in computational chemistry to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like 2-(4-methoxyphenyl)-N-phenylacetamide, which possesses several rotatable bonds, conformer analysis is essential to identify the various low-energy spatial arrangements (conformers) the molecule can adopt. This analysis typically involves systematic or stochastic searches of the conformational space, followed by geometry optimization of the resulting structures. While studies on similar structures, such as 2-chloro-N-phenylacetamide derivatives, have detailed how substituents affect the crystal packing and hydrogen-bonded frameworks, specific optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and the relative energies of different conformers for this compound are not documented in the searched scientific literature. nih.gov

The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. schrodinger.combiomedres.us A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. biomedres.us DFT calculations are a standard method for computing these orbital energies and visualizing their electron density distributions. researchgate.netschrodinger.com However, specific values for the HOMO energy, LUMO energy, and the resulting energy gap for this compound have not been reported in the reviewed literature.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior, particularly in non-covalent interactions. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying charge. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent neutral or intermediate potentials. This mapping is instrumental in identifying sites for hydrogen bonding and other intermolecular interactions. nih.gov Despite its utility, a specific MEP map and its analysis for this compound are not available in published studies.

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." biomedres.us

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. biomedres.us Without the foundational HOMO-LUMO energy values from DFT studies, these quantum chemical descriptors for this compound cannot be derived and are not found in the existing literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational method to study the physical movement of atoms and molecules over time. By applying Newton's laws of motion, MD simulations can model the dynamic behavior of a system, offering insights into conformational changes, molecular flexibility, and interactions with other molecules, such as a solvent or a biological receptor. researchgate.net Such simulations would be valuable for understanding how this compound behaves in a biological environment. For instance, MD simulations have been used to confirm the binding affinity and stability of ligands within protein active sites. researchgate.net However, there are no published MD simulation studies specifically focused on this compound.

In Silico Modeling for Mechanistic Insights and Predictive Analysis

In silico modeling encompasses a broad range of computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) predictions. These methods are crucial in drug discovery and materials science for predicting the biological activity, binding modes, and potential liabilities of a compound before its synthesis. nih.gov For example, molecular docking could predict how this compound interacts with a specific protein target, while QSAR could relate its structural features to its activity. researchgate.net While these predictive analyses have been performed for many related compounds, specific in silico studies providing mechanistic or predictive insights for this compound are not present in the reviewed scientific papers.

Basis Set and Functional Selection in Quantum Chemical Calculations

The accuracy and reliability of quantum chemical calculations are fundamentally dependent on the chosen theoretical method, which primarily involves the selection of a density functional and a basis set. This section details the rationale and common practices for selecting these components in the computational investigation of this compound and related N-phenylacetamide derivatives.

The selection of an appropriate computational level is a critical step in obtaining meaningful theoretical results that can be reliably correlated with experimental data. For molecules in the class of N-phenylacetamides, a considerable body of research has established the utility of Density Functional Theory (DFT) for predicting molecular structures, vibrational frequencies, and electronic properties.

A prevalent choice of functional for studying N-phenylacetamide derivatives is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. xisdxjxsu.asianih.govresearchgate.netarabjchem.org This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure and properties compared to pure DFT functionals. nih.gov Studies on related compounds have demonstrated that B3LYP often provides a good balance between computational cost and accuracy, yielding results that are in good agreement with experimental findings. arabjchem.org For instance, in a theoretical investigation of N-phenylacetamide derivatives, the B3LYP functional was employed to scrutinize bond lengths, angles, and electronic properties. xisdxjxsu.asia

The choice of basis set is equally crucial, as it defines the set of mathematical functions used to construct the molecular orbitals. youtube.com A larger and more flexible basis set can provide a more accurate representation of the electron distribution, particularly for systems with diffuse electrons or those involved in hydrogen bonding. For N-phenylacetamide and its derivatives, Pople-style basis sets are commonly used.

A frequently employed basis set is the 6-311++G(d,p) . nih.govresearchgate.netarabjchem.org This triple-zeta basis set offers a higher degree of flexibility compared to double-zeta sets. The inclusion of diffuse functions ("++") is important for accurately describing anions and molecules with lone pairs, while the polarization functions ("(d,p)") allow for the description of non-spherical electron densities around atoms, which is essential for capturing the nature of chemical bonds. youtube.com For example, the geometric optimization and vibrational frequency calculations for a quinoxaline (B1680401) derivative containing an N-p-tolylacetamide moiety were successfully performed using the B3LYP functional in conjunction with the 6-311++G(d,p) basis set. arabjchem.org Similarly, a study on a thiazolidine (B150603) derivative of N-(4-methoxyphenyl)acetamide utilized this combination for its quantum chemical calculations.

In some computational studies of N-phenylacetamide derivatives, the 6-31G(d) basis set has also been utilized. xisdxjxsu.asia While less computationally demanding than the triple-zeta equivalent, it still provides a reasonable level of accuracy for many applications. The decision between a double-zeta and a triple-zeta basis set often depends on the specific properties being investigated and the available computational resources. For vibrational frequency analysis, it is common practice to apply a scaling factor to the calculated frequencies to account for the approximations inherent in the theoretical method and the neglect of anharmonicity. For the B3LYP/6-311+G(d,p) level of theory, specific scaling factors have been determined to improve the agreement with experimental vibrational spectra. nih.gov

The following table summarizes the basis sets and functionals commonly employed in the computational studies of N-phenylacetamide and related compounds, providing a foundation for the selection in the study of this compound.

| Compound Class/Derivative | Functional | Basis Set | Application | Reference |

| N-phenylacetamide derivatives | B3LYP | 6-31G(d) | Structural and electronic properties | xisdxjxsu.asia |

| (Z)-N-(4-Methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide | DFT | 6-311++G(d,p) | Geometry, vibrational frequencies, electronic properties | |

| Cyclophosphamide | B3LYP | 6-311++G(d,p) | Vibrational analysis, electronic properties | nih.gov |

| Thiohydantoin-triazole hybrids with N-arylacetamide | B3LYP | 6-311++G(d,p) | Molecular modeling | researchgate.net |

| Quinoxaline derivative with N-p-tolylacetamide | B3LYP | 6-311++G(d,p) | Geometric optimization, FMO, MEP, vibrational analysis | arabjchem.org |

| 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide | B3PW91 | 6-311G(d,p) | Vibrational analysis | researchgate.net |

| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | CAM-B3LYP | 6-311G(d,p) | Structure optimization, electronic properties | nih.gov |

The consistent use of the B3LYP functional and the 6-311++G(d,p) basis set in the literature for structurally similar molecules underscores their suitability for investigating the properties of this compound. This combination is expected to provide a reliable description of its molecular geometry, vibrational modes, and electronic characteristics.

Reaction Mechanisms and Pathways Associated with 2 4 Methoxyphenyl N Phenylacetamide Synthesis and Transformation

Mechanistic Elucidation of Key Synthetic Steps

The formation of the amide bond in 2-(4-methoxyphenyl)-N-phenylacetamide is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org The mechanism consists of two primary steps: nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.com

Route A: From 4-methoxyphenylacetyl chloride and Aniline (B41778)

When using the more reactive acid chloride, the reaction mechanism is straightforward:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxyphenylacetyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom. youtube.comkhanacademy.org

Formation of Tetrahedral Intermediate: This addition step results in the formation of a transient tetrahedral intermediate where the oxygen has a negative charge and the nitrogen has a positive charge. utn.edu.ar

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. youtube.com

Deprotonation: A base, such as another molecule of aniline or a scavenger base like pyridine, removes the proton from the positively charged nitrogen atom to yield the final neutral amide product, this compound, and a salt (e.g., anilinium chloride). youtube.com

Route B: From 4-methoxyphenylacetic acid and Aniline (Direct Amidation)

Direct amidation requires higher temperatures or a catalyst because the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. The mechanism is slightly different:

Acid-Base Reaction: Initially, the amine (aniline) and the carboxylic acid can form an ammonium (B1175870) carboxylate salt. researchgate.net

Activation (under heat/catalysis): At high temperatures, the carboxylic acid's carbonyl group is attacked by the amine nucleophile. This is often the rate-limiting step due to the poor leaving group. A catalyst can activate the carboxylic acid, making the carbonyl carbon more electrophilic.

Tetrahedral Intermediate Formation: Similar to Route A, a tetrahedral intermediate is formed.

Elimination with Proton Transfer: The elimination of the -OH group requires it to be protonated to form a better leaving group, water (-OH2+). This involves intricate proton transfers within the intermediate before the C-O bond breaks and the leaving group departs.

Investigation of Transition States and Intermediates

The key species in the nucleophilic acyl substitution pathway is the tetrahedral intermediate . utn.edu.ar Both experimental and computational studies on analogous reactions, such as the acetylation of aniline, confirm that the reaction proceeds through this intermediate. utn.edu.ar

Computational chemistry, utilizing methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), has been employed to model the geometries and energies of all species involved in the reaction. utn.edu.ar For the alkaline acetylation of aniline with acetic anhydride (B1165640), the nucleophilic attack by the amine on the carbonyl carbon to form the tetrahedral intermediate is considered the rate-determining step. utn.edu.ar Theoretical calculations for this specific reaction determined the activation energy to be 17.57 kcal/mol. utn.edu.ar Energy correlation diagrams for the acetylation of aniline have been calculated, illustrating the energy profile of the reaction, including the transition state leading to the tetrahedral intermediate. researchgate.net

| Species | Calculation Method | Calculated Parameter | Value |

| Tetrahedral Intermediate (Aniline + Acetic Anhydride) | DFT (B3LYP) / MP2 | Activation Energy | 17.57 kcal/mol |

| Tetrahedral Intermediate (Aniline + Acetic Anhydride) | DFT (B3LYP) / MP2 | Energy of Intermediate | 93.83 kcal/mol |

This data is for the analogous reaction of aniline acetylation and serves as a model for the synthesis of this compound.

Influence of Solvent Effects on Reaction Outcomes

The choice of solvent can significantly impact the rate and outcome of amidation reactions. The solvent's polarity, its ability to solvate intermediates and transition states, and its potential to participate in the reaction all play a role.

In studies of direct amidation between phenylacetic acid and benzylamine (B48309) catalyzed by NiCl₂, non-polar solvents were found to be more effective than polar ones. researchgate.net Reactions in polar aprotic solvents like DCM, DMF, DMSO, THF, and MeCN were reported to be sluggish. In contrast, the reaction proceeded with better yields in non-polar aromatic solvents like toluene (B28343) and xylene. researchgate.net This suggests that polar solvents may stabilize the reactant ground state more than the transition state, thus increasing the activation energy barrier.

In other systems, such as the reaction of acid chlorides with lithium hexamethyldisilazide (LiHMDS), the solvent can control the product distribution. For example, using dioxane as a solvent favored the formation of imides, while tetrahydrofuran (B95107) (THF) favored the formation of primary amides. nih.gov For lipase-mediated amidation, solvents like acetonitrile (B52724) or water have been shown to provide high yields. mdpi.com

| Reaction | Solvent | Observation |

| Phenylacetic acid + Benzylamine (NiCl₂ catalyzed) | Toluene | Good yield (91% in 20h) |

| Phenylacetic acid + Benzylamine (NiCl₂ catalyzed) | Xylene | Good yield (85% in 20h) |

| Phenylacetic acid + Benzylamine (NiCl₂ catalyzed) | DMF, DMSO, THF | Sluggish reaction, low yield |

| Acid Chloride + LiHMDS | Dioxane | Favors imide formation |

| Acid Chloride + LiHMDS | THF | Favors primary amide formation |

This data is based on related amidation reactions to illustrate general solvent effects.

Reaction Kinetics and Thermodynamics Studies

The synthesis of amides from carboxylic acids and amines is generally understood to follow second-order kinetics, being first-order with respect to each reactant. researchgate.netpsu.edu For example, the direct amidation reaction between 4-phenylbutyric acid and aniline was found to follow second-order kinetics, with an activation energy of 66 kJ mol⁻¹. researchgate.net

The electronic nature of the substituents on both the aniline and the phenylacetic acid moieties influences the reaction rate. For the direct amidation of various substituted anilines with acetic acid, studies have shown that electron-donating groups (like -CH₃, -OCH₃) on the aniline ring favor the reaction, leading to higher yields in shorter times. researchgate.net Conversely, electron-withdrawing groups (-NO₂, -Cl) on the aniline have a detrimental effect on the reaction rate. researchgate.net This is consistent with the nucleophilic nature of the aniline; electron-donating groups increase the electron density on the nitrogen atom, making it a more potent nucleophile.

| Parameter | Compound | Value |

| Activation Energy (Ea) | 4-Phenylbutyric acid + Aniline | 66 kJ/mol |

| Reaction Order | Amide acetals + Anilines | Second-order overall (First-order in each reactant) |

| Enthalpy of Fusion (ΔfusH) | N-phenylacetamide | 22.9 kJ/mol |

| Enthalpy of Sublimation (ΔsubH) | N-phenylacetamide | 99.1 kJ/mol |

| Enthalpy of Vaporization (ΔvapH) | N-phenylacetamide | 76.2 kJ/mol |

Kinetic data is from analogous reactions. Thermodynamic data is for the related compound N-phenylacetamide. researchgate.netpsu.edunist.gov

Stereochemical Aspects of Syntheses

The synthesis of this compound from achiral precursors like 4-methoxyphenylacetic acid and aniline does not create any new stereocenters. The resulting product is achiral and therefore does not have stereoisomers.

However, stereochemistry becomes an important consideration if chiral starting materials are used. For instance, if a chiral carboxylic acid is reacted with an amine, the stereochemical integrity of the acid's alpha-carbon must be considered. In a study involving the TiCl₄-mediated amidation of N-Boc-protected L-alanine and D-alanine (chiral carboxylic acids) with aniline, the reaction proceeded to give the corresponding amide products with no detectable racemization. nih.gov This indicates that under certain conditions, the nucleophilic acyl substitution mechanism can occur with full retention of the stereocenter's configuration adjacent to the carbonyl group. Therefore, if a chiral derivative of 4-methoxyphenylacetic acid were used to synthesize a related chiral amide, it would be expected to proceed with high stereochemical fidelity under similar conditions.

In Vitro Biological Activities and Pharmacological Insights of 2 4 Methoxyphenyl N Phenylacetamide Derivatives

Antimicrobial Activity Studies (Antibacterial and Antifungal)

Research into the antimicrobial properties of 2-(4-methoxyphenyl)-N-phenylacetamide derivatives has revealed their potential to combat a range of pathogenic microbes. Studies have focused on both antibacterial and antifungal efficacy, identifying specific structural variants with notable activity.

The antimicrobial spectrum of these derivatives has been evaluated against various bacterial and fungal strains. One derivative, 2-chloro-N-(4-methoxyphenyl)acetamide, also referred to as p-acetamide, has demonstrated broad-spectrum antimicrobial activity. nih.govacs.org It has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, and Listeria monocytogenes, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net This compound also exhibited activity against the yeast Candida glabrata. nih.gov Another related compound, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA), displayed more targeted antibacterial action, primarily against the Gram-positive bacterium Staphylococcus aureus. nih.govacs.orgresearchgate.netnih.gov

In the realm of antifungal activity, these derivatives have shown significant inhibitory effects. p-Acetamide was found to be highly effective, inhibiting the colony growth of Trichoderma longibrachiatum by 98%, Mucor plumbeus by 83%, and Fusarium solani by 21%. nih.govacs.org Similarly, MPAEMA demonstrated strong antifungal properties, with a 95% inhibition of T. longibrachiatum and 91% inhibition of M. plumbeus colony growth. nih.govacs.org Furthermore, sodium acetyl(4-methoxyphenyl)carbamodithioate, a dithiocarbamate (B8719985) derivative, exhibited high fungicidal activity at a 0.4% concentration, completely inhibiting the growth of the phytopathogen Fusarium oxysporum. researchgate.netchemjournal.kzcyberleninka.ru This same compound also showed bactericidal properties against Pectobacterium carotovorum, with a maximum inhibition zone of 18 mm at a 0.4% concentration. researchgate.netchemjournal.kz

Table 1: Antimicrobial Spectrum of this compound Derivatives

| Compound/Derivative | Target Microorganism | Activity/Inhibition |

|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Staphylococcus aureus | Antibacterial |

| Bacillus subtilis | Antibacterial (23 mm inhibition zone) | |

| Enterococcus faecalis | Antibacterial (20 mm inhibition zone) | |

| Listeria monocytogenes | Antibacterial | |

| Escherichia coli | Antibacterial | |

| Pseudomonas aeruginosa | Antibacterial | |

| Candida glabrata | Antifungal | |

| Trichoderma longibrachiatum | 98% colony growth inhibition | |

| Mucor plumbeus | 83% colony growth inhibition | |

| Fusarium solani | 21% colony growth inhibition | |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Staphylococcus aureus | Antibacterial |

| Trichoderma longibrachiatum | 95% colony growth inhibition | |

| Mucor plumbeus | 91% colony growth inhibition | |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Complete inhibition (at 0.4%) |

| Pectobacterium carotovorum | Bactericidal (18 mm inhibition zone) |

In silico analyses have provided insights into the potential mechanisms underlying the antimicrobial effects of these compounds. For derivatives like p-acetamide and MPAEMA, studies suggest that their antimicrobial activity may be attributed to their effect on DNA ligase. nih.govacs.orgresearchgate.netnih.gov DNA ligase is a crucial enzyme responsible for repairing and replicating DNA in microorganisms. Its inhibition would disrupt these essential cellular processes, leading to microbial cell death. This proposed mechanism highlights a specific molecular target, offering a basis for the rational design of more potent antimicrobial agents based on the this compound scaffold. Further investigation into the selective inhibition of microbial DNA ligase over its human counterpart is a critical area of ongoing research. nih.gov

Anticancer and Antiproliferative Investigations

The phenylacetamide scaffold, including its 2-(4-methoxyphenyl) derivatives, has been a focal point of anticancer drug discovery. nih.govnih.gov These compounds have shown promise as antiproliferative agents, with in vitro studies demonstrating their ability to induce cytotoxicity in various cancer cell lines.

A range of this compound derivatives has been synthesized and evaluated for cytotoxic effects against human cancer cell lines. For instance, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which share a similar core structure, were tested against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov The results indicated that these compounds generally exhibited better cytotoxic activity against the PC3 cell line. nih.gov Specifically, derivatives containing a nitro moiety showed a higher cytotoxic effect than those with a methoxy (B1213986) group. nih.govnih.gov

In another study, phenylacetamide derivatives demonstrated potent cytotoxic effects against MDA-MB-468, PC12, and MCF-7 cancer cell lines in a dose-dependent manner. tbzmed.ac.ir The derivative with a para-nitro group (compound 3j) was particularly effective against MDA-MB-468 cells, with an IC50 value of 0.76 µM. tbzmed.ac.ir Additionally, the cytotoxic properties of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) and p-acetamide were examined against the HeLa cell line, yielding IC50 values of 1.8 mM and 14.53 µg/mL, respectively. acs.org

Table 2: In Vitro Cytotoxicity of Phenylacetamide Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 µM nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 µM nih.govnih.gov |

| MCF-7 (Breast Cancer) | 100 µM nih.govnih.gov | |

| N-Butyl-2-(p-nitrophenyl)acetamide (3j) | MDA-MB-468 (Breast Cancer) | 0.76 µM tbzmed.ac.ir |

| N-Butyl-2-(p-chlorophenyl)acetamide (3d) | MDA-MB-468 (Breast Cancer) | 0.6 µM tbzmed.ac.ir |

| PC-12 (Pheochromocytoma) | 0.6 µM tbzmed.ac.ir | |

| MCF-7 (Breast Cancer) | 0.7 µM tbzmed.ac.ir | |

| N-Butyl-2-(m-chlorophenyl)acetamide (3c) | MCF-7 (Breast Cancer) | 0.7 µM tbzmed.ac.ir |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | HeLa (Cervical Cancer) | 1.8 mM acs.org |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | HeLa (Cervical Cancer) | 14.53 µg/mL acs.org |

Beyond general cytotoxicity, research has begun to uncover the specific cellular mechanisms through which these derivatives exert their anticancer effects. Studies indicate that phenylacetamide derivatives can induce apoptosis, or programmed cell death, in cancer cells. tbzmed.ac.ir This pro-apoptotic activity is reportedly achieved by modulating the expression of key regulatory proteins. For example, certain derivatives have been shown to upregulate the expression of pro-apoptotic factors like Bax and FasL, while also increasing the activity of caspase-3, a critical executioner enzyme in the apoptotic cascade. tbzmed.ac.ir The ability of these compounds to trigger both intrinsic and extrinsic apoptotic pathways makes them promising candidates for cancer therapy. tbzmed.ac.ir The induction of apoptosis is a highly sought-after characteristic for anticancer drugs as it can overcome resistance to conventional therapies. nih.gov

Anti-inflammatory Potential

The investigation into the anti-inflammatory properties of this compound derivatives is an emerging area of research. While direct studies on this specific compound are limited, research on structurally related molecules provides a conceptual framework for their potential mechanism. For example, studies on other novel heterocyclic compounds have shown that anti-inflammatory effects can be mediated through the regulation of key inflammatory pathways. nih.gov

In lipopolysaccharide (LPS)-induced macrophage models, certain anti-inflammatory agents have been shown to reduce the production of nitric oxide (NO) and downregulate the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal enzymes in the inflammatory response. nih.gov Furthermore, the suppression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a key indicator of anti-inflammatory activity. nih.gov The mechanism often involves blocking the activation of signaling pathways like p38 and c-Jun NH2-terminal kinase (JNK). nih.gov Given the structural similarities, it is plausible that this compound derivatives could exert anti-inflammatory effects through similar mechanisms, a hypothesis that warrants future investigation.

Cholinesterase Inhibitory Activity (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy in the management of neurodegenerative diseases such as Alzheimer's disease. nih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), and their inhibition can lead to increased acetylcholine levels in the brain, thereby improving cognitive function. nih.gov

A study involving a series of N-phenylacetamide derivatives bearing five-membered heterocyclic rings, such as pyrazole (B372694) or 1,2,4-triazole, investigated their potential as cholinesterase inhibitors. The inhibitory activities were assessed using the spectrophotometric method developed by Ellman. The results demonstrated that the synthesized compounds exhibited moderate and selective inhibitory activity against AChE.

One of the notable compounds from this series, 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide , which shares a structural similarity with the core molecule of interest, displayed the most significant AChE inhibitory activity with a half-maximal inhibitory concentration (IC50) of 6.68 mM. researchgate.net This finding suggests that the N-phenylacetamide scaffold can be a promising starting point for the design of new cholinesterase inhibitors. Further research and structural modifications may lead to derivatives with enhanced potency and selectivity.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of a this compound Derivative

| Compound | Target Enzyme | IC50 (mM) |

|---|

Anti-diabetic Activity (e.g., Anti-α-glucosidase Assays)

Inhibitors of α-glucosidase are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. By inhibiting this enzyme in the small intestine, the breakdown of complex carbohydrates into simple sugars like glucose is delayed, which in turn reduces the post-meal spike in blood glucose levels. nih.gov This mechanism is particularly beneficial for the management of type 2 diabetes mellitus.

A series of novel N-phenylacetamide derivatives incorporating a 1,2,3-triazole-indole-2-carboxamide moiety were designed, synthesized, and evaluated for their α-glucosidase inhibitory activity. The in vitro assay was conducted using α-glucosidase from Saccharomyces cerevisiae. The results were promising, with all the synthesized compounds showing superior potency when compared to the standard drug, acarbose.

Notably, one of the derivatives, compound 5k from the study, exhibited the most potent α-glucosidase inhibitory activity, being approximately 28 times more effective than acarbose. researchgate.net This highlights the potential of the N-phenylacetamide scaffold in developing new and effective α-glucosidase inhibitors for the treatment of diabetes.

Table 2: α-Glucosidase Inhibitory Activity of N-phenylacetamide Derivatives

| Compound Series | Target Enzyme | Notable Compound | Relative Potency |

|---|

Corrosion Inhibition Studies

The application of organic compounds as corrosion inhibitors for metals, particularly mild steel, in acidic environments is of significant industrial importance. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that slows down the corrosion process.

A study investigated the corrosion inhibition properties of 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylic acid ethyl ester (AAEE) , a derivative of the core structure, on mild steel in a 1 M hydrochloric acid (HCl) solution. The evaluation was carried out using weight loss and Scanning Electron Microscopy (SEM) techniques at various concentrations, immersion times, and temperatures.

The findings revealed that AAEE is an effective corrosion inhibitor, with the highest inhibition efficiency of 93% achieved at a concentration of 0.5 mM and a temperature of 303 K after 5 hours of immersion. researchgate.net The adsorption of the inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer protective film. The calculated Gibbs free energy of adsorption (ΔGads) of -37 kJ/mol indicates a mechanism that involves both physical and chemical adsorption. researchgate.net

Table 3: Corrosion Inhibition Efficiency of a this compound Derivative

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Optimal Concentration (mM) |

|---|

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the 2-(4-Methoxyphenyl)-N-phenylacetamide Core

The this compound structure offers multiple sites for systematic modification to generate a library of analogue compounds. These modifications are typically aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core can be divided into three main regions for derivatization: the 4-methoxyphenyl (B3050149) ring (Ring A), the N-phenyl ring (Ring B), and the acetamide (B32628) linker.

Key Modification Strategies:

Ring A (4-methoxyphenyl): The methoxy (B1213986) group (-OCH₃) at the para-position can be replaced with other substituents, such as halogens (F, Cl, Br), alkyl groups, or hydrogen bond donors/acceptors. Its position can also be moved to the ortho- or meta-positions to probe the spatial requirements of the target binding pocket.

Ring B (N-phenyl): This ring is frequently substituted with a variety of functional groups to explore electronic and steric effects on activity. For instance, studies on related phenylacetamide derivatives have incorporated nitro (-NO₂) and methoxy (-OCH₃) moieties to assess their impact on cytotoxicity against cancer cell lines. nih.gov

Acetamide Linker: The amide bond is a critical feature, often participating in hydrogen bonding with protein targets. The methylene (B1212753) bridge (-CH₂-) can be alkylated or incorporated into a ring system to introduce conformational constraints.

The synthesis of these derivatives often involves standard peptide coupling reactions. For example, a common method is the coupling of a substituted phenylacetic acid with a substituted aniline (B41778) using a coupling agent like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uranium (HATU). mdpi.com Another approach involves a multi-step synthesis starting from a protected aniline, followed by amide formation and subsequent deprotection and condensation steps to build diversity. nih.gov

Influence of Substituent Effects on Biological Activity

The nature and position of substituents on the phenyl rings of the core structure have a profound impact on biological activity. SAR studies on related scaffolds have demonstrated clear trends.

For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, compounds bearing an electron-withdrawing nitro (-NO₂) group showed greater cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines than analogues with an electron-donating methoxy (-OCH₃) group. nih.gov This suggests that modulating the electronic properties of the N-phenyl ring is a key factor for this particular biological effect.

In another study focused on antibacterial agents, a series of N-phenylacetamide derivatives were synthesized with various substitutions. nih.gov The results showed that specific substitutions were critical for potency.

Table 1: Influence of Substituents on Biological Activity of Phenylacetamide Derivatives

| Core Scaffold | Substituent | Biological Activity Noted | Key Finding | Source |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide | Nitro (-NO₂) group | Anticancer (Prostate & Breast) | Nitro-substituted compounds were more cytotoxic than methoxy-substituted ones. | nih.gov |

| N-phenylacetamide containing a 4-arylthiazole moiety | 4-fluorophenyl on thiazole (B1198619) ring | Antibacterial (Xanthomonas oryzae) | Compound A1 showed superior activity (EC₅₀ = 156.7 µM) compared to commercial bactericides. | nih.gov |

These findings highlight the importance of systematic substitution to map the electronic, steric, and hydrophobic requirements of the target protein, thereby guiding the design of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, yet-to-be-synthesized derivatives, saving time and resources.

For classes of compounds related to phenylacetamides, QSAR studies have proven valuable. For instance, a 2D-QSAR study was performed on a series of N-phenylacetamide-2-oxoindole conjugates to create validated models for predicting inhibitory activity against cancer-related carbonic anhydrase isoforms hCA IX and XII. nih.gov Similarly, a robust QSAR model was developed for 1,2,4-triazine-3(2H)-one derivatives targeting the protein tubulin. nih.gov This model, with a predictive accuracy (R²) of 0.849, identified molecular descriptors such as absolute electronegativity and water solubility as significant influencers of inhibitory activity. nih.gov

For the this compound scaffold, a QSAR model would typically involve:

Data Set Generation: Synthesizing a library of derivatives and measuring their biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Computing various molecular descriptors for each compound, which can be constitutional, topological, electronic, or quantum-chemical.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation correlating the descriptors with activity.

Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds.

Such a model would enable the prediction of potency for novel this compound derivatives, guiding synthetic efforts toward the most promising candidates.

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in understanding the structural basis of biological activity.

Derivatives based on the broader phenylacetamide and related scaffolds have been investigated against a diverse range of protein targets implicated in various diseases. While specific docking studies on this compound are not extensively detailed in the provided context, research on analogous structures points to several potential targets:

Enzymes in Infectious Disease: Glucosamine-6-phosphate synthase (for antimicrobial agents) and HIV-1 Viral infectivity factor (Vif). nih.govtsijournals.com

Cancer-Related Proteins: Carbonic anhydrase isoforms (hCA I, II, IX, XII) and Tubulin. nih.govnih.gov

Neurological Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease. nih.gov

Molecular docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for binding affinity and biological function.

For example, docking studies of a 4-phthalimidobenzenesulfonamide derivative, which shares structural motifs with acetamides, revealed its binding mode within acetylcholinesterase (AChE). The analysis showed that the compound interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Key interactions included a π–π stacking interaction with the Trp84 residue and a hydrogen bond between the sulfonamide oxygen and the hydroxyl group of Tyr121. nih.gov In another study, a potent tubulin inhibitor from a different chemical class achieved a favorable docking score of -9.6 kcal/mol, indicating a strong predicted binding affinity. nih.gov

Table 2: Examples of Molecular Docking Insights for Related Scaffolds

| Target Protein | Ligand Class | Key Interacting Residues | Types of Interactions | Reported Binding Affinity/Score | Source |

|---|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 4-Phthalimidobenzenesulfonamide | Trp84, Tyr121 | π-π stacking, Hydrogen bond | Not specified | nih.gov |

| Tubulin | 1,2,4-Triazine-3(2H)-one | Not specified | Not specified | -9.6 kcal/mol (for lead compound) | nih.gov |

| Carbonic Anhydrase II (hCA II) | N-phenylacetamide-2-oxoindole | Not specified | Not specified | Kᵢ = 5.87 nM (for lead compound) | nih.gov |

| Glucosamine-6-phosphate synthase | Benzenesulfonamide Derivatives | Not specified | Not specified | High docking energies correlated with activity | tsijournals.com |

These studies underscore how molecular docking can rationalize observed biological activities and guide the structural modifications necessary to enhance binding affinity and selectivity for the this compound core.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to rapidly search large databases of virtual compounds. This process, known as virtual screening, helps to identify novel chemical scaffolds that match the pharmacophore and are therefore likely to be active against the target of interest.

For instance, a study on MMP-9 inhibitors led to the development of a five-point pharmacophore hypothesis (DDHRR_1) consisting of two hydrogen bond donors, two hydrophobic rings, and one hydrogen bond acceptor. nih.gov This model was statistically robust and used for 3D-QSAR analysis. In another example targeting a mutant estrogen receptor, a shared feature pharmacophore model was created that included hydrogen bond donors (HBD), acceptors (HBA), hydrophobic (HPho), and aromatic (Ar) features. nih.gov This model was then used to screen a library of over 41,000 compounds to find new potential inhibitors. nih.gov

For this compound, a pharmacophore model would likely include:

A hydrophobic feature corresponding to one or both of the phenyl rings.

A hydrogen bond donor (the N-H of the amide).

A hydrogen bond acceptor (the C=O of the amide).

An aromatic ring feature.

This model could then serve as a filter in a virtual screening campaign to discover new molecules with diverse core structures but the same crucial interactive features, potentially leading to the discovery of novel drug candidates.

Conclusion and Future Directions in 2 4 Methoxyphenyl N Phenylacetamide Research

Summary of Key Findings and Contributions

Research into 2-(4-methoxyphenyl)-N-phenylacetamide and its related derivatives has underscored the significance of the phenylacetamide scaffold in medicinal chemistry. The synthesis of this and similar compounds is often achieved through established amidation reactions, for instance, by reacting 4-methoxyaniline with chloroacetyl chloride. researchgate.netresearchgate.net The structural framework of these molecules, characterized by the presence of a methoxy (B1213986) group and an acetamide (B32628) linkage, has been a focal point of investigation.

Studies on analogous compounds have revealed a diverse range of biological activities, including potential anticancer and antimicrobial properties. For example, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been evaluated for their cytotoxic effects against various cancer cell lines. nih.gov Similarly, derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and investigated for their antifungal and antibacterial activities. researchgate.net These findings highlight the therapeutic potential inherent in the core structure of this compound. The acetamide moiety is recognized for its role in forming hydrogen bonds, which can be crucial for interactions with biological targets. patsnap.com

Identification of Research Gaps and Challenges

Despite the promising biological activities observed in related phenylacetamide derivatives, a significant research gap exists specifically for this compound. There is a notable lack of comprehensive studies dedicated to elucidating its specific biological targets and mechanisms of action. While the synthesis and general properties can be inferred from similar compounds, dedicated research into its unique pharmacological profile is sparse.

A primary challenge is the need to move beyond broad-spectrum screening and identify the precise molecular pathways through which this compound and its close analogues exert their effects. Furthermore, the existing body of research is fragmented, with studies often focusing on a wide array of derivatives rather than a deep dive into a single promising compound like this compound. This makes it difficult to establish a clear structure-activity relationship (SAR) directly for this molecule.

Future Prospects for Novel Derivatization and Mechanistic Studies

The structural simplicity and synthetic accessibility of this compound make it an excellent candidate for further derivatization to explore and enhance its biological activities. Future research should focus on systematic modifications of its core structure. For instance, introducing different substituents on the phenyl rings could modulate its electronic and steric properties, potentially leading to enhanced potency and selectivity for specific biological targets. The synthesis of hybrid molecules, combining the this compound scaffold with other pharmacologically active moieties like triazoles or oxindoles, could also yield novel compounds with improved therapeutic profiles. researchgate.netresearchgate.net

In parallel with derivatization, detailed mechanistic studies are crucial. Investigating the interactions of this compound and its novel derivatives with specific enzymes or receptors will be essential to understand their mode of action. Techniques such as molecular docking and dynamic simulations can provide valuable insights into binding affinities and interaction patterns, guiding the rational design of more effective compounds. mdpi.comtandfonline.com Kinetic studies of enzyme inhibition would further clarify the nature of these interactions. researchgate.net

Potential for Further In Vitro and In Silico Applications

The potential applications of this compound extend to a variety of in vitro and in silico models. Based on the activities of related compounds, it would be valuable to conduct extensive in vitro screening against a broader panel of cancer cell lines, as well as various bacterial and fungal strains. nih.govresearchgate.net Furthermore, given that some acetamide derivatives have shown activity against enzymes like α-glucosidase and tyrosinase, investigating the inhibitory potential of this compound against these and other relevant enzymes could open new therapeutic avenues. researchgate.netresearchgate.netnih.gov

In silico approaches will be instrumental in accelerating the discovery process. Predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies can help in assessing the drug-likeness of novel derivatives at an early stage, saving time and resources. tandfonline.com Computational modeling can also be employed to predict potential off-target effects and to refine the design of derivatives with improved safety profiles. The integration of in vitro screening with in silico modeling will be key to unlocking the full therapeutic potential of this compound and its future generations of derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.